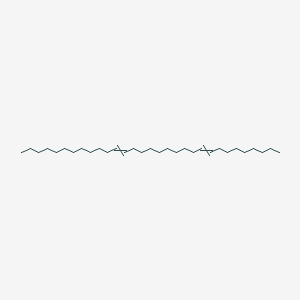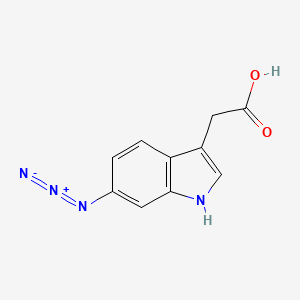
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone using methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .
Industrial Production Methods
Industrial production of indole derivatives, including this compound, often employs multicomponent reactions (MCRs). MCRs are advantageous due to their high efficiency, operational simplicity, and cost-effectiveness. These reactions involve the combination of multiple starting materials in a single reaction vessel to produce complex molecules .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted indoles, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde has diverse applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various biologically active molecules and complex heterocyclic compounds.
Biology: Indole derivatives are known for their antiviral, anticancer, and antimicrobial properties.
Industry: It is used in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Wirkmechanismus
The mechanism of action of 3-Methyl-2-phenyl-1H-indole-1-carbaldehyde involves its interaction with various molecular targets. The indole ring can bind to multiple receptors, influencing biological pathways. For example, it can act as an agonist at the aryl hydrocarbon receptor, modulating immune responses and cellular activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methylindole-3-carboxaldehyde
- Indole-3-carbaldehyde
- 1-Benzyl-1H-indole-3-carbaldehyde
Uniqueness
3-Methyl-2-phenyl-1H-indole-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it valuable for specific research applications .
Eigenschaften
CAS-Nummer |
83824-10-6 |
|---|---|
Molekularformel |
C16H13NO |
Molekulargewicht |
235.28 g/mol |
IUPAC-Name |
3-methyl-2-phenylindole-1-carbaldehyde |
InChI |
InChI=1S/C16H13NO/c1-12-14-9-5-6-10-15(14)17(11-18)16(12)13-7-3-2-4-8-13/h2-11H,1H3 |
InChI-Schlüssel |
PHFIWUBJBPPXMK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C2=CC=CC=C12)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one](/img/structure/B14426315.png)
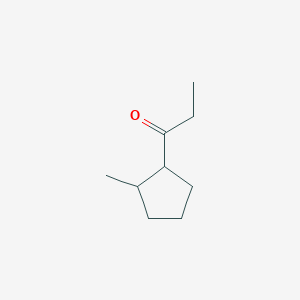
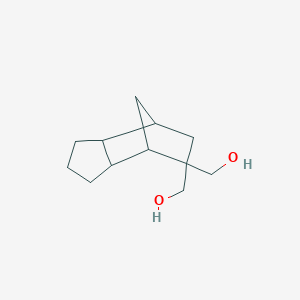
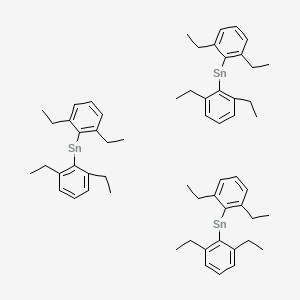
silane](/img/structure/B14426362.png)

![3,6-Dimethylspiro[4.4]nona-2,6-dien-1-one](/img/structure/B14426374.png)
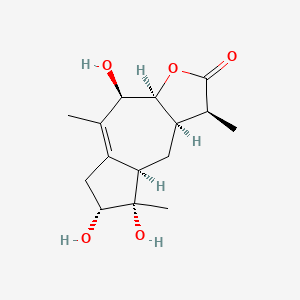
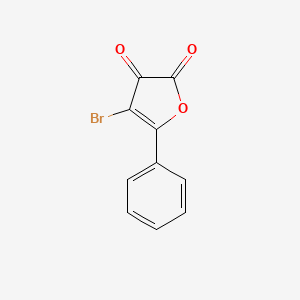
![1,4-Benzenedicarboxylic acid, bis[4-(chlorocarbonyl)phenyl] ester](/img/structure/B14426399.png)
![1-tert-Butylbicyclo[3.1.0]hexane](/img/structure/B14426409.png)

